molecular formula C6H10BrN3 B11926231 1-(4-Bromobutyl)-1,2,4-triazole

1-(4-Bromobutyl)-1,2,4-triazole

Cat. No.: B11926231
M. Wt: 204.07 g/mol
InChI Key: AIQWNAQHLIXHBU-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobutyl)-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or acetonitrile to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-1,2,4-triazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

Scientific Research Applications

1-(4-Bromobutyl)-1,2,4-triazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and antibacterial agents.

    Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials with specific properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-1,2,4-triazole depends on its application. In medicinal chemistry, the compound interacts with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The triazole ring is known to form strong interactions with metal ions and other biomolecules, which can modulate their activity.

Comparison with Similar Compounds

1-(4-Bromobutyl)-1,2,4-triazole can be compared with other similar compounds such as:

    1-(4-Chlorobutyl)-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    1-(4-Methylbutyl)-1,2,4-triazole: Contains a methyl group instead of a halogen, leading to different chemical properties and applications.

    1-(4-Hydroxybutyl)-1,2,4-triazole: The presence of a hydroxyl group can significantly alter the compound’s solubility and reactivity.

The uniqueness of this compound lies in its bromine atom, which provides specific reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions.

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

1-(4-bromobutyl)-1,2,4-triazole

InChI

InChI=1S/C6H10BrN3/c7-3-1-2-4-10-6-8-5-9-10/h5-6H,1-4H2

InChI Key

AIQWNAQHLIXHBU-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCCCBr

Origin of Product

United States

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